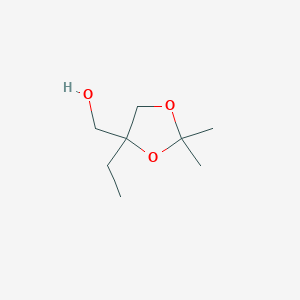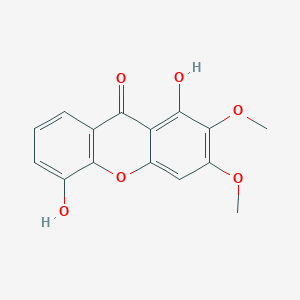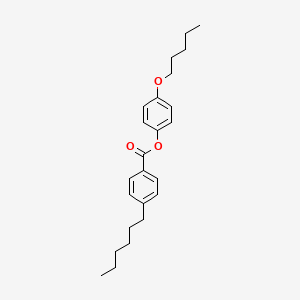
1-Bromo-2-(2-bromoethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromoethoxy)butane is an organic compound with the molecular formula C6H12Br2O. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
1-Bromo-2-(2-bromoethoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromoethane with butanol in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of butanol attacks the carbon atom bonded to the bromine atom in 1,2-dibromoethane, resulting in the formation of this compound .
Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Bromo-2-(2-bromoethoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium hydroxide, potassium iodide, and sodium cyanide.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromoethoxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials due to its reactivity and ability to introduce functional groups.
Biological Studies: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes used in studying cellular processes.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)butane primarily involves its reactivity as a haloalkane. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparación Con Compuestos Similares
1-Bromo-2-(2-bromoethoxy)butane can be compared with other similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but contains a methoxy group instead of a bromoethoxy group.
1-Bromo-3,6-dioxaheptane: Another related compound, which is used in the synthesis of various organic molecules and materials.
2-Bromoethyl 2-methoxyethyl ether: This compound is used in organic synthesis and has similar reactivity patterns.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
52250-79-0 |
|---|---|
Fórmula molecular |
C6H12Br2O |
Peso molecular |
259.97 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromoethoxy)butane |
InChI |
InChI=1S/C6H12Br2O/c1-2-6(5-8)9-4-3-7/h6H,2-5H2,1H3 |
Clave InChI |
ACKGBSPJOQGZKX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CBr)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)
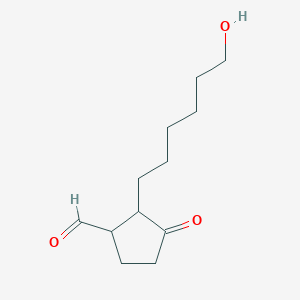

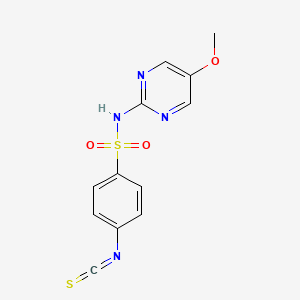
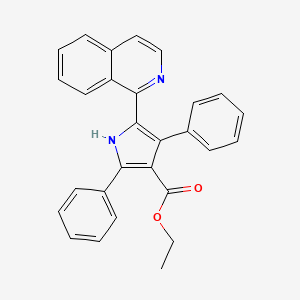
![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
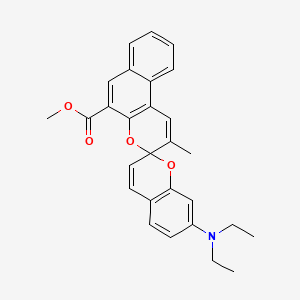
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
